- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura ReactionAdvanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896,
Cas no 92-66-0 (4-Bromobiphenyl)
Le 4-Bromobiphényle est un composé aromatique bromé de formule moléculaire C12H9Br. Il se présente sous forme de cristaux blancs à légèrement jaunâtres, insolubles dans l'eau mais solubles dans les solvants organiques courants tels que l'éther ou le toluène. Ce dérivé du biphényle est principalement utilisé comme intermédiaire dans les synthèses organiques, notamment pour la préparation de composés pharmaceutiques et de matériaux fonctionnels. Sa structure rigide et sa réactivité spécifique au niveau du groupe bromure en font un bloc de construction précieux pour les réactions de couplage croisé (ex. Suzuki, Stille). Le produit offre une pureté élevée (>98%) et une stabilité remarquable dans des conditions de stockage appropriées.

4-Bromobiphenyl structure
Nom du produit:4-Bromobiphenyl
Numéro CAS:92-66-0
Le MF:C12H9Br
Mégawatts:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807
4-Bromobiphenyl Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Piscine à noyau: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- La clé Inchi: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- Sourire: BrC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907453
Propriétés calculées
- Qualité précise: 231.98876g/mol
- Charge de surface: 0
- XLogP3: 4.7
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Nombre de liaisons rotatives: 1
- Masse isotopique unique: 231.98876g/mol
- Masse isotopique unique: 231.98876g/mol
- Surface topologique des pôles: 0Ų
- Comptage des atomes lourds: 13
- Complexité: 141
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 0.9327
- Point de fusion: 89.0 to 92.0 deg-C
- Point d'ébullition: 310 °C(lit.)
- Point d'éclair: Température Fahrenheit: > 212°f
Degrés Celsius: > 100 ° C - Indice de réfraction: 1.6565 (estimate)
- Solubilité: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coefficient de répartition de l'eau: Insoluble
- Stabilité / durée de conservation: Stable. Incompatible with oxidizing agents.
- Le PSA: 0.00000
- Le LogP: 4.11610
- Solubilité: Facilement soluble dans l'éthanol, l'éther, le disulfure de carbone, le benzène, le tétrachlorure de carbone et l'acétone, légèrement soluble dans l'acide acétique, insoluble dans l'eau.
4-Bromobiphenyl Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Danger
- Description des dangers: H302,H315,H318,H335,H400
- Déclaration d'avertissement: P261,P273,P280,P305+P351+P338
- Numéro de transport des marchandises dangereuses:UN 3152 9/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 22-37/38-41-50/53
- Instructions de sécurité: S22-S24/25-S37/39-S26
- RTECS:DV1750100
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Terminologie du risque:R36/37/38
- Conditions de stockage:Store at room temperature
- Catégorie d'emballage:II
- Groupe d'emballage:Ⅲ
- TSCA:T
4-Bromobiphenyl Données douanières
- Code HS:2902909090
- Données douanières:
Code douanier chinois:
2903999090Résumé:
2903999090 autres dérivés halogénés aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2903999090 dérivés halogénés d'hydrocarbures aromatiques TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 5,5% droit général: 30,0%
4-Bromobiphenyl PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B-003N-10mg |
4-Bromobiphenyl |
92-66-0 | 10mg |
¥ 185 | 2021-07-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |
4-Bromobiphenyl |
92-66-0 | >98.0%(GC) | 250g |
¥600.00 | 2024-04-15 | |
eNovation Chemicals LLC | D397799-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
$160 | 2024-05-24 | |
TRC | B680545-25g |
4-Bromobiphenyl |
92-66-0 | 25g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-91508-5.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 5.0g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91508-25.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 25.0g |
$38.0 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 607932-100G |
4-Bromobiphenyl, 99% |
92-66-0 | 99% | 100G |
¥ 344 | 2022-04-26 | |
eNovation Chemicals LLC | D403441-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥84 | 2024-05-20 | ||
Enamine | EN300-91508-1.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 1.0g |
$26.0 | 2024-05-21 |
4-Bromobiphenyl Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Référence
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-couplingInorganica Chimica Acta, 2018, 482, 259-267,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Référence
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Référence
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(16), 2470-2476,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Référence
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acidsJournal of Organometallic Chemistry, 2016, 822, 62-66,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Référence
- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic ActivityChemSusChem, 2009, 2(7), 650-657,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Référence
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in waterComptes Rendus Chimie, 2012, 15(11-12), 945-949,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Référence
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reactionEnvironmental Science and Pollution Research, 2023, 30(28), 71430-71438,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Référence
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Référence
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in waterApplied Organometallic Chemistry, 2018, 32(3),,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Référence
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6New Journal of Chemistry, 2016, 40(12), 10465-10473,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Référence
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalystsRSC Advances, 2014, 4(58), 30914-30922,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Référence
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling ReactionACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Référence
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVPTetrahedron Letters, 2008, 49(24), 3895-3898,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Référence
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in waterJournal of Molecular Catalysis A: Chemical, 2013, 370, 152-159,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Référence
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Référence
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperatureTetrahedron Letters, 2020, 61(51),,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Référence
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagentsTetrahedron Letters, 2019, 60(38),,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Référence
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactionsInternational Journal of Biological Macromolecules, 2021, 184, 454-462,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Référence
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene PolymersScientific Reports, 2014, 4,,
4-Bromobiphenyl Raw materials
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- 4-Bromobenzaldehyde
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- Borate(1-),tetrafluoro-
- (4-bromophenyl)boronic acid
- Phenylboronic acid
- 1,4-Dibromobenzene
- Iodobenzene
- Benzenediazonium, 4-bromo-
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:92-66-0)4-Bromobiphenyl
Numéro de commande:sfd5913
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:92-66-0)4-Bromobiphenyl
Numéro de commande:1649124
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Monday, 14 April 2025 21:49
Prix ($):discuss personally
4-Bromobiphenyl Littérature connexe
-
1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905
-
D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506
-
3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465
-
Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094
-
5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062
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Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl

Pureté:99%/99%
Quantité:500g/1kg
Prix ($):176.0/277.0